3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one
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Overview
Description
The compound “3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of oxadiazole derivatives involves various methods. For instance, 1,3,4-oxadiazoles can be synthesized by refluxing 1 mol 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides with 2 mol KOH in a water medium . The resulting compounds are then neutralized with acetic acid .Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . There are four known isomers of oxadiazole: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
Oxadiazole derivatives are known for their broad range of chemical reactions. They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Characterization : The synthesis of related compounds involves various chemical reactions aiming to explore their structural and chemical properties. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine indicates a method for creating compounds with potential biological activities through refluxing 1,3,4 oxadiazole-2-thiol with specific reagents. This compound was characterized by NMR, IR, Mass spectral studies, and single crystal X-ray diffraction, confirming its structure (Mamatha S.V et al., 2019).
Biological Evaluation : The synthesized compounds often undergo biological screening to assess their potential therapeutic applications. For example, certain derivatives have shown promising antitumor activities against various cancer cell lines, indicating the potential of fluoroquinoline and oxadiazole derivatives as anticancer agents. The mechanism of action for some of these compounds includes arresting cancer cells in specific stages of the cell cycle and inducing apoptosis (Yilin Fang et al., 2016).
Antimicrobial and Antifungal Activities : Compounds in this category have also been evaluated for their antimicrobial and antifungal activities, showing effectiveness against a range of bacterial and fungal strains. This highlights the potential for developing new antimicrobial agents from fluoroquinoline and oxadiazole derivatives (Rambabu Sirgamalla, Sakram Boda, 2019).
Antiviral Activities : Additionally, some derivatives have been tested for their antiviral activities, showcasing the broad-spectrum potential of these compounds in combating viral infections. This includes evaluations against HIV, HSV, and vaccinia viruses, with certain compounds displaying notable antiviral activity (P. Selvam et al., 2010).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It has been suggested that similar compounds may exert their antibacterial and antifungal activities by inhibiting the synthesis of nucleic acids in the microorganisms. Additionally, it has been proposed that these compounds may exert their anticancer activity by inducing apoptosis in cancer cells.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the growth of various bacterial and fungal strains, as well as induce apoptosis in cancer cells. This suggests that the compound may affect pathways related to cell growth and survival.
Result of Action
It has been suggested that similar compounds may inhibit the growth of various bacterial and fungal strains, as well as induce apoptosis in cancer cells. This suggests that the compound may have potential therapeutic applications in the treatment of infections and cancer.
Safety and Hazards
The safety data sheet for a similar compound, 3-(3-Bromophenyl)propionic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
Oxadiazole derivatives have been widely studied due to their broad range of chemical and biological properties . They have become important synthons in the development of new drugs . Therefore, the future directions for “3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one” could involve further exploration of its potential therapeutic applications.
Properties
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O2/c1-2-24-10-14(17(25)13-9-11(21)7-8-16(13)24)19-22-18(23-26-19)12-5-3-4-6-15(12)20/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAHFKTLJFWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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